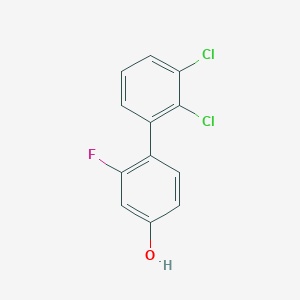

4-(2,3-Dichlorophenyl)-3-fluorophenol

Description

4-(2,3-Dichlorophenyl)-3-fluorophenol is a halogenated phenolic compound characterized by a dichlorophenyl group substituted at the para position of a fluorinated phenol ring. Its molecular structure combines the lipophilicity of chlorine substituents with the electronegative and steric effects of fluorine, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-(2,3-dichlorophenyl)-3-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2FO/c13-10-3-1-2-9(12(10)14)8-5-4-7(16)6-11(8)15/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERCTVMSMIZBND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30684438 | |

| Record name | 2',3'-Dichloro-2-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261952-73-1 | |

| Record name | 2',3'-Dichloro-2-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)-3-fluorophenol typically involves the halogenation of phenolic compounds. One common method includes the reaction of 2,3-dichlorophenol with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal halide, and at elevated temperatures to ensure the substitution of a hydrogen atom with a fluorine atom.

Industrial Production Methods

On an industrial scale, the production of 4-(2,3-Dichlorophenyl)-3-fluorophenol may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process, reducing the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)-3-fluorophenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove halogen atoms or to convert the hydroxyl group to a hydrogen atom.

Substitution: Halogen atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or arylated derivatives.

Scientific Research Applications

4-(2,3-Dichlorophenyl)-3-fluorophenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its halogenated structure.

Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2,3-Dichlorophenyl)-3-fluorophenol exerts its effects involves interactions with various molecular targets. The halogen atoms enhance the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to inhibition of enzyme activity or modulation of receptor functions, depending on the specific biological context.

Comparison with Similar Compounds

Key Differences :

- The phenol ring in 4-(2,3-Dichlorophenyl)-3-fluorophenol lacks the extended piperazine or carbostyril moieties found in Aripiprazole and Compound 13f.

- Fluorine at the 3-position may enhance electronegativity and hydrogen-bonding capacity compared to bulkier substituents in piperazine derivatives .

Pyridine and Ester Derivatives

Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate () shares the 2,3-dichlorophenyl group but incorporates a pyridine ring and ester functionalities .

Key Differences :

- The pyridine derivative’s ester groups increase lipophilicity, favoring membrane permeability, whereas the phenol and fluorine in the target compound may enhance aqueous solubility and metabolic stability.

Chlorophenol Analogs

Simpler chlorophenols like 2,3-Dichlorophenol and 3,4-Dichlorophenol () lack fluorine but provide toxicity benchmarks :

Key Differences :

- Fluorine substitution may reduce acute toxicity compared to fully chlorinated phenols by altering metabolic pathways (e.g., inhibiting cytochrome P450 interactions) .

Substituent Effects

- Fluorine vs. Chlorine : The smaller size and higher electronegativity of fluorine could reduce steric hindrance and increase hydrogen-bond acceptor capacity compared to chlorine.

Toxicity and Environmental Impact

While 2,3-Dichlorophenyl cyanide () lacks toxicity data, its partial metabolism to cyanide highlights the importance of substituent choice in safety profiles . The fluorine in 4-(2,3-Dichlorophenyl)-3-fluorophenol may mitigate such risks by reducing metabolic activation. However, ecological toxicity data remain absent for both compounds .

Biological Activity

4-(2,3-Dichlorophenyl)-3-fluorophenol is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound 4-(2,3-Dichlorophenyl)-3-fluorophenol features a phenolic structure with two chlorine atoms and one fluorine atom attached to the aromatic ring. This unique arrangement influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 4-(2,3-Dichlorophenyl)-3-fluorophenol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents enhance binding affinity and specificity towards these targets, which can lead to various pharmacological effects.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on enzymes such as α-glucosidase and urease, which are relevant in metabolic disorders like diabetes .

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections .

- Anticancer Activity : Research has indicated that this compound may possess anticancer properties, although specific pathways and efficacy levels require further investigation.

Case Studies

-

Enzyme Inhibition :

- In vitro studies demonstrated that 4-(2,3-Dichlorophenyl)-3-fluorophenol inhibited α-glucosidase with an IC50 value of approximately 22.30 µM, which is competitive compared to standard inhibitors like acarbose .

- Another study highlighted its potential in inhibiting urease, suggesting a dual-action mechanism beneficial for metabolic regulation .

- Antimicrobial Activity :

Comparative Analysis

A comparison table illustrates the biological activities of 4-(2,3-Dichlorophenyl)-3-fluorophenol against similar compounds:

| Compound Name | α-Glucosidase IC50 (µM) | Urease IC50 (µM) | Antimicrobial Activity |

|---|---|---|---|

| 4-(2,3-Dichlorophenyl)-3-fluorophenol | 22.30 ± 0.80 | Not specified | Significant |

| Acarbose | 5.30 ± 0.30 | Not applicable | Moderate |

| 2-Fluoro-4-chlorophenol | 31.40 ± 2.50 | Not specified | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.